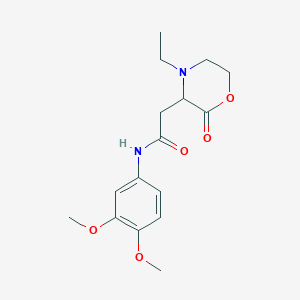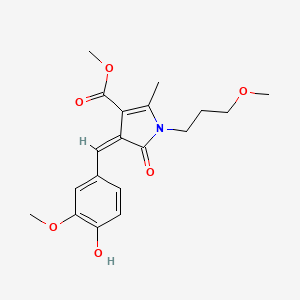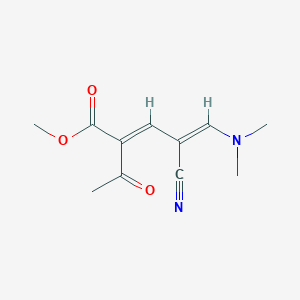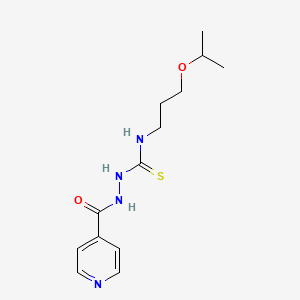
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide often involves the manipulation of morpholinyl and acetamide groups to enhance antifungal, antiviral, and various biological activities. For instance, Bardiot et al. (2015) explored fungicidal agents against Candida species, leading to the development of a compound with improved plasmatic stability and broad antifungal activity through the introduction of a gem-dimethyl on the morpholin-2-one core (Bardiot et al., 2015).
Molecular Structure Analysis
El-Azab et al. (2016) conducted a detailed structural and vibrational study on a similar compound, revealing insights into its molecular electrostatic potential, natural bond orbital analysis, and non-linear optical properties through DFT calculations and spectroscopic methods (El-Azab et al., 2016).
Chemical Reactions and Properties
Compounds with similar structures have been investigated for their chemical reactions, leading to potential applications in medicinal chemistry. Chikaoka et al. (2003) explored the oxidative radical cyclization of alpha-(methylthio)acetamides, leading to erythrinanes, indicating the versatility of these compounds in synthetic organic chemistry (Chikaoka et al., 2003).
Physical Properties Analysis
The physical properties of related compounds have been studied through techniques like X-ray crystallography, revealing insights into their solid-state structure and hydrogen bonding, which significantly influences their stability and reactivity. For example, Yakup Baran et al. (2011) detailed the characterization of N-(acetamide) morpholinium bromide, showcasing the importance of intermolecular hydrogen bonds in the crystal packing (Yakup Baran et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activities, are key areas of interest. Rehman et al. (2013) synthesized a series of compounds for screening against acetylcholinesterase, showcasing the potential therapeutic applications of these molecules (Rehman et al., 2013).
Applications De Recherche Scientifique
Antifungal Applications
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide derivatives have been investigated for their antifungal properties. For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida species, also showing broad antifungal activity against various fungi species, including molds and dermatophytes. The development of these compounds highlights the potential for therapeutic applications in treating fungal infections (Bardiot et al., 2015).
Synthetic Applications
The compound has been used in synthetic chemistry as well. A notable example includes its role in facilitating a high-yielding cyclisation, leading to the synthesis of (±)-crispine A. This showcases the compound's utility in complex organic synthesis processes, offering a pathway to synthesize structurally intricate molecules with potential pharmaceutical applications (King, 2007).
Chemical Transformation and Derivatives
Research has also focused on chemical transformations involving N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide derivatives. Studies include the synthesis and characterization of novel compounds through reactions such as oxidative radical cyclization. These studies not only expand the chemical repertoire of morpholine derivatives but also contribute to the understanding of their chemical behavior and potential in creating novel compounds with unique properties (Chikaoka et al., 2003).
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-4-18-7-8-23-16(20)12(18)10-15(19)17-11-5-6-13(21-2)14(9-11)22-3/h5-6,9,12H,4,7-8,10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGMFERPPFSPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4624208.png)
![N-(sec-butyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4624211.png)

![[9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4624231.png)
![3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4624236.png)
![5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4624243.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4624274.png)
![4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624279.png)
![N-[2-methyl-1-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B4624295.png)

![2-[(4-fluorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide](/img/structure/B4624306.png)